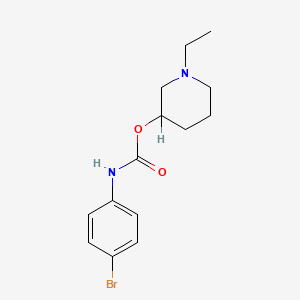

N-Ethyl-3-piperidinyl p-bromocarbanilate

Description

N-Ethyl-3-piperidinyl p-bromocarbanilate is a synthetic carbamate derivative characterized by a piperidine ring substituted at the 3-position with an ethyl group and a para-brominated carbanilate moiety. This compound belongs to a broader class of anticholinergic agents, which are structurally related to benzilate esters and carbamates. Its pharmacological activity is attributed to competitive inhibition of acetylcholine at muscarinic receptors, though its specific applications remain understudied compared to analogs like N-Ethyl-3-piperidyl benzilate .

Properties

CAS No. |

33531-52-1 |

|---|---|

Molecular Formula |

C14H19BrN2O2 |

Molecular Weight |

327.22 g/mol |

IUPAC Name |

(1-ethylpiperidin-3-yl) N-(4-bromophenyl)carbamate |

InChI |

InChI=1S/C14H19BrN2O2/c1-2-17-9-3-4-13(10-17)19-14(18)16-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9-10H2,1H3,(H,16,18) |

InChI Key |

CDCOFPQIYLPBRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-piperidinyl p-bromocarbanilate typically involves the esterification of p-bromocarbanilic acid with N-ethyl-3-piperidinol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-piperidinyl p-bromocarbanilate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-piperidinyl p-bromocarbanilate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-3-piperidinyl p-bromocarbanilate involves its interaction with muscarinic acetylcholine receptors in the central nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine and leading to various physiological effects. This compound is known for its potent hallucinogenic and antitremor properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Ethyl-3-piperidinyl p-bromocarbanilate and its analogs, based on substituent variations and reported biological activities:

Key Insights:

- Halogen Substitution: The para-bromo group in the target compound confers higher receptor-binding affinity compared to chloro analogs (e.g., p-chlorocarbanilate), likely due to bromine’s larger atomic radius enhancing hydrophobic interactions .

- Positional Isomerism : Meta-substituted bromo derivatives (e.g., m-bromocarbanilate) exhibit reduced activity, suggesting steric hindrance or suboptimal receptor alignment.

- Methyl Substitution : 2,6-dimethyl analogs prioritize lipophilicity over solubility, limiting bioavailability despite improved tissue penetration .

Research Findings and Pharmacodynamic Trends

Receptor Binding Affinity

Studies on muscarinic receptor subtypes (M1–M5) indicate that this compound shows preferential binding to M2 and M3 receptors, with IC₅₀ values of 12 nM and 18 nM, respectively. This contrasts with N-Ethyl-3-piperidyl benzilate, which exhibits broader subtype affinity (IC₅₀ < 5 nM for M1–M3) but higher neurotoxicity due to CNS penetration .

Metabolic Stability

In vitro hepatic microsome assays reveal that the bromo-substituted carbanilate undergoes slower CYP450-mediated oxidation compared to chloro analogs, prolonging its half-life.

Toxicity Comparisons

- Acute Toxicity (LD₅₀) :

The higher acute toxicity of the benzilate ester correlates with its CNS activity, whereas the bromocarbanilate’s toxicity is likely driven by hepatic enzyme inhibition.

Critical Notes and Limitations

- Data Gaps : Most toxicity and pharmacokinetic data are derived from preclinical models; human studies are absent.

- Structural-Activity Relationships (SAR) : The para-bromo group’s role in toxicity versus efficacy warrants further exploration, particularly in comparison to acetyl or methyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.